molecular formula C6H8N2 B128690 Adiponitrile-d8 CAS No. 34006-32-1

Adiponitrile-d8

Cat. No.: B128690
CAS No.: 34006-32-1
M. Wt: 116.19 g/mol
InChI Key: BTGRAWJCKBQKAO-SVYQBANQSA-N
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Description

Adiponitrile-d8, also known as 1,4-Dicyanobutane-d8 or Hexanedinitrile-d8, is a deuterated form of adiponitrile. It is a colorless, viscous liquid with the chemical formula NC(CD2)4CN. The compound is primarily used as a precursor in the production of Nylon 6,6 and other polyamides. The deuterium atoms in this compound make it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adiponitrile-d8 can be synthesized through the deuteration of adiponitrile. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of adiponitrile using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: Adiponitrile itself is produced on an industrial scale through two primary methods:

    Thermal Hydrocyanation of Butadiene: This method involves the reaction of butadiene with hydrogen cyanide (HCN) in the presence of a catalyst, such as nickel or cobalt, to produce adiponitrile.

    Electrochemical Hydrodimerization of Acrylonitrile: This green chemical process uses water-based electrolytes and renewable electricity sources, such as wind or sunlight, to convert acrylonitrile into adiponitrile. .

Chemical Reactions Analysis

Types of Reactions: Adiponitrile-d8 undergoes various chemical reactions, including:

    Reduction: this compound can be reduced to hexamethylenediamine-d12 using hydrogen gas (H2) and a suitable catalyst, such as Raney nickel.

    Hydrolysis: The compound can be hydrolyzed to adipic acid-d8 in the presence of water and an acid catalyst, such as sulfuric acid.

    Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), Raney nickel catalyst, elevated temperatures, and high pressure.

    Hydrolysis: Water, sulfuric acid, and elevated temperatures.

    Substitution: Nucleophiles (amines, alcohols), appropriate solvents (e.g., ethanol), and mild heating.

Major Products:

Scientific Research Applications

Adiponitrile-d8 has several scientific research applications, including:

Comparison with Similar Compounds

Adiponitrile-d8 can be compared with other similar compounds, such as:

    Adiponitrile: The non-deuterated form of this compound, used in the production of Nylon 6,6 and other polyamides.

    Hexanedinitrile: Another dinitrile compound with similar chemical properties but different applications.

    Acrylonitrile: A precursor in the electrochemical hydrodimerization process to produce adiponitrile.

Uniqueness: The uniqueness of this compound lies in its deuterium atoms, which make it particularly useful in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms also imparts unique properties to the resulting polymers, such as enhanced thermal stability and mechanical strength .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriohexanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGRAWJCKBQKAO-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583826
Record name (~2~H_8_)Hexanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34006-32-1
Record name Hexanedinitrile-d8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34006-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_8_)Hexanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34006-32-1
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